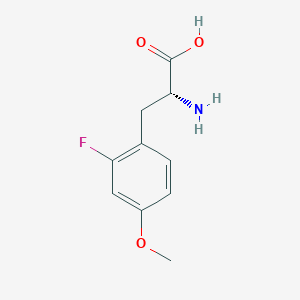

2-Fluoro-O-methyl-D-tyrosine

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-O-methyl-D-tyrosine: Structural Analysis and Synthetic Utility

[1]

Executive Summary

2-Fluoro-O-methyl-D-tyrosine (also known as 2-Fluoro-4-methoxy-D-phenylalanine ) is a synthetic D-amino acid derivative characterized by the presence of a fluorine atom at the ortho position of the aromatic ring (relative to the alanine side chain) and a methyl ether group at the para position.[1]

This compound serves as a critical building block in the development of proteolytically stable peptidomimetics and as a molecular probe for studying amino acid transport systems (specifically System L/LAT1).[1] The D-configuration confers resistance to endogenous proteases, while the fluorine substitution modulates lipophilicity, metabolic stability, and aromatic ring electron density.[1]

Chemical Structure & Properties[1][2][3][4]

Structural Identity

The molecule is a derivative of D-phenylalanine.[1] The "2-Fluoro" designation in this context typically follows the phenylalanine numbering convention, where the alanine side chain is attached to C1 of the benzene ring, placing the fluorine at C2 (ortho) and the methoxy group at C4 (para).[1]

IUPAC Name: (2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid

CAS Number: 1269809-79-1

Molecular Formula: C

Physicochemical Data

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | D-isomer ((R)-configuration at |

| Solubility | Soluble in dilute acid (1M HCl) and base (1M NaOH); sparingly soluble in water; soluble in DMSO/Methanol.[1][2] |

| pKa (Calculated) | |

| Lipophilicity (LogP) | ~1.2 (More lipophilic than Tyrosine due to O-methylation and Fluorination) |

| Melting Point | >200°C (Decomposition) |

Structural Visualization

The following diagram illustrates the connectivity and key functional groups.

Figure 1: Structural connectivity of 2-Fluoro-O-methyl-D-tyrosine.[1]

Synthetic Methodologies

The synthesis of 2-Fluoro-O-methyl-D-tyrosine requires precise control over regiochemistry (fluorine placement) and stereochemistry (D-isomer isolation).[1] The most robust laboratory-scale method involves the Chemo-Enzymatic Resolution of the racemic precursor.[1]

Precursor Synthesis (Erlenmeyer-Plöchl Azlactone Route)

This phase constructs the racemic amino acid skeleton.[1]

Reagents:

-

2-Fluoro-4-methoxybenzaldehyde[1]

-

N-Acetylglycine[1]

-

Sodium Acetate (anhydrous) / Acetic Anhydride[1]

Protocol:

-

Condensation: Reflux 2-fluoro-4-methoxybenzaldehyde (1.0 eq) with N-acetylglycine (1.1 eq) and sodium acetate (0.5 eq) in acetic anhydride for 2 hours.

-

Isolation: Cool the mixture to precipitate the azlactone intermediate. Filter and wash with cold water.[1]

-

Hydrolysis: Reflux the azlactone in 1M HCl/Acetone (1:1) for 4 hours to open the ring and hydrolyze the acetyl group, yielding DL-2-Fluoro-O-methyl-tyrosine .

Enantiomeric Resolution (Isolation of D-Isomer)

To obtain the pure D-isomer, an enzymatic resolution using Acylase I (from Aspergillus melleus) is employed.[1] This enzyme selectively hydrolyzes the N-acetyl-L-isomer, leaving the N-acetyl-D-isomer intact.[1]

Workflow Diagram:

Figure 2: Chemo-enzymatic resolution workflow for isolating the D-isomer.

Step-by-Step Resolution Protocol:

-

Acetylation: Convert the racemic amino acid (from 3.1) to its N-acetyl derivative using acetic anhydride/NaOH.[1]

-

Enzymatic Digest: Dissolve N-acetyl-DL-amino acid in water adjusted to pH 7.5 with LiOH. Add Acylase I and incubate at 37°C for 24-48 hours.

-

Separation: Acidify the solution to pH 1.5 with HCl. The free L-amino acid remains in the aqueous phase (protonated).[1] The unreacted N-acetyl-D-amino acid precipitates or is extracted into ethyl acetate.[1]

-

Final Hydrolysis: Reflux the extracted N-acetyl-D-isomer in 2M HCl for 3 hours to remove the acetyl group. Evaporate to dryness to obtain 2-Fluoro-O-methyl-D-tyrosine hydrochloride .[1]

Biological Applications & Mechanisms[1][2]

Peptide Stabilization (The D-Isomer Effect)

Incorporating 2-Fluoro-O-methyl-D-tyrosine into peptide therapeutics dramatically increases plasma half-life.[1]

-

Mechanism: Endogenous proteases (e.g., chymotrypsin) specifically recognize L-amino acids at the P1 site.[1] The D-configuration sterically hinders the enzyme's active site, preventing bond cleavage.[1]

-

Fluorine Effect: The 2-fluoro substituent alters the electronic properties of the aromatic ring, potentially increasing binding affinity to lipophilic pockets in target receptors while blocking metabolic oxidation at the ortho-position.[1]

LAT1 Transport Probe

System L (LAT1/CD98) is a major amino acid transporter overexpressed in blood-brain barrier (BBB) endothelial cells and many cancer cells.[1]

-

Substrate Specificity: LAT1 accepts bulky, neutral amino acids.[1] While it prefers L-isomers, it exhibits promiscuity toward certain D-isomers with high lipophilicity.[1]

-

Utility: 2-Fluoro-O-methyl-D-tyrosine serves as a "transport-only" probe.[1] Unlike L-isomers, it is not incorporated into proteins , allowing researchers to decouple transport kinetics from downstream metabolism.[1]

Figure 3: Biological fate of 2-Fluoro-O-methyl-D-tyrosine in cellular systems.[1]

Safety & Handling

While 2-Fluoro-O-methyl-D-tyrosine is not classified as a dangerous good, standard laboratory safety protocols for fluorinated organics should be observed.[1]

References

-

Kukhar, V. P., et al. (1991).[1][3] Fluorine-containing aromatic amino acids. Russian Chemical Reviews, 60(9), 1050-1058.[1][3] Link[1][3]

-

Zhang, B., et al. (1996).[1][3] The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of Organic Chemistry, 61(10), 3236-3237.[1][3] Link

-

Combi-Blocks. (n.d.). 2-Fluoro-O-methyl-D-tyrosine Product Data. Retrieved from Combi-Blocks. Link

-

Cusabio. (n.d.). N-Fmoc-2-fluoro-O-methyl-L-Tyrosine and Analogs. Retrieved from Cusabio.[1][2] Link

-

BenchChem. (2025).[1][4] Technical Support: Synthesis of O-Methyl-D-tyrosine Analogs. Retrieved from BenchChem.[1][4] Link[1]

Beyond the Phenol: A Technical Guide to Non-Canonical Tyrosine Analogs in Medicinal Chemistry

Executive Summary

The phenolic side chain of tyrosine (Tyr) is a linchpin in protein-protein interactions (PPIs), catalysis, and signal transduction.[1] However, in medicinal chemistry, the native residue suffers from rapid metabolic oxidation, limited steric definition, and a fixed pKa (~10) that restricts its utility in high-affinity ligand design.[1]

This guide explores Non-Canonical Tyrosine (NCT) analogs —a class of engineered residues that transcend these limitations. We move beyond simple bio-isosteres to functional tools: fluorinated analogs for pKa tuning, constrained bicyclics (e.g., Tic) for entropy reduction, and reactive handles (e.g., fluorosulfates) for covalent capture.[1] This document serves as a blueprint for incorporating these analogs into therapeutic scaffolds using Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE).[1]

Structural Classes & Physicochemical Tuning

The selection of an NCT is rarely arbitrary; it is a calculated decision to modulate electronics , sterics , or conformation .

Electronic Tuning: Fluorotyrosines

Fluorination progressively lowers the phenolic pKa without significantly altering steric volume (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). This allows for the "titration" of hydrogen bond donor capability and oxidative stability.

| Analog | pKa (approx) | Application | |

| L-Tyrosine (Native) | ~10.0 | 0 | Baseline |

| 3-Fluorotyrosine (3-FY) | ~8.5 | +0.2 | Enhanced H-bond donor; 19F-NMR probe |

| 3,5-Difluorotyrosine (F2Y) | ~6.4 | +0.4 | Ionized at physiological pH; radical trap |

| 2,3,5,6-Tetrafluorotyrosine | ~5.3 | +0.8 | Strong acid; covalent inhibitor warhead |

Mechanistic Insight: The inductive effect of fluorine pulls electron density from the aromatic ring, destabilizing the O-H bond (lowering pKa) while simultaneously deactivating the ring against oxidative metabolism (e.g., by CYP450).

Conformational Constraint: Bicyclics

Restricting the

-

Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): Locks the side chain into a specific rotamer, mimicking the "gauche(-)" or "gauche(+)" conformation of Phe/Tyr.[1]

-

Dmt (2',6'-dimethyltyrosine): Introduces high steric hindrance, forcing the aromatic ring perpendicular to the peptide backbone.

Covalent & Reactive Handles

-

Tyr(OSO₂F) (Fluorosulfated Tyrosine): A latent electrophile for SuFEx click chemistry.[1]

-

p-Benzoyl-L-phenylalanine (Bpa): A photo-crosslinker often used as a Tyr mimetic for mapping binding sites.[1]

Synthetic Methodologies: Incorporation Protocols

Protocol: SPPS of Hindered Analogs (Tic / Dmt)

Challenge: Bulky analogs like Dmt or Tic suffer from slow coupling kinetics and incomplete acylation due to steric clash with the resin-bound peptide. Solution: Use of high-efficiency coupling reagents and chaotropic salts to disrupt aggregation.[1]

Step-by-Step Workflow:

-

Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) like 2-Chlorotrityl Chloride (2-CTC) to minimize inter-chain aggregation.[1]

-

Coupling Cocktail:

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.[1]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to accelerate activation.[1][2]

-

-

Procedure:

-

Dissolve 3.0 eq. of Fmoc-NCT and 2.9 eq. of HATU in DMF.

-

Add 6.0 eq. of DIEA. Critical: Pre-activate for only 30-60 seconds to avoid racemization.

-

Add to resin and microwave at 50°C for 10 mins OR shake at RT for 2 hours.

-

Double Couple: Repeat the step if the Kaiser test is positive.

-

-

Deprotection: For bulky residues, standard piperidine can be slow.[1] Use 20% Piperidine + 5% DBU in DMF for 5-10 mins.

Protocol: Genetic Code Expansion (GCE)

For proteins >50 residues or intracellular expression, chemical synthesis is non-viable.[1] GCE repurposes the amber stop codon (TAG) to insert an NCT.

Figure 1: Workflow for Genetic Code Expansion.[1] An orthogonal aminoacyl-tRNA synthetase (aaRS) charges a suppressor tRNA with the non-canonical tyrosine, which is then inserted at the UAG stop codon.

Medicinal Chemistry Application: SuFEx Bioconjugation

Sulfur-Fluoride Exchange (SuFEx) has revolutionized the use of tyrosine analogs.[1] By incorporating a fluorosulfate group (Tyr-OSO₂F), the residue becomes a "sleeping beauty" electrophile—stable in water but highly reactive toward specific nucleophiles (like Lys or Tyr on a target protein) when in close proximity or activated.[1]

The "STEMtide" Macrocyclization

Cyclic peptides have superior metabolic stability.[3][4] SuFEx allows for chemoselective cyclization between a Tyr-OSO₂F and a native Tyr or Lys within the same chain.

Experimental Protocol: SuFEx Macrocyclization

-

Precursor Synthesis: Synthesize linear peptide containing Fmoc-Tyr(OSO₂F)-OH using standard SPPS (acid stable).[1]

-

Cleavage: Cleave from resin using 95% TFA.[1] The fluorosulfate is stable to TFA.

-

Cyclization Reaction:

-

Solvent: Phosphate Buffer (pH 7.[1]8) / Acetonitrile (1:1).[1]

-

Concentration: dilute (<1 mM) to favor intramolecular cyclization over dimerization.[1]

-

Conditions: Stir at Room Temperature for 2–4 hours.

-

Mechanism: The phenolate of a distal native Tyrosine attacks the sulfur of Tyr(OSO₂F), ejecting fluoride and forming a stable sulfate diester bridge (-O-SO₂-O-).[1]

-

Figure 2: Mechanism of SuFEx-mediated peptide macrocyclization.[1] The reaction is driven by the unique stability of the S-F bond, which resists hydrolysis but succumbs to specific nucleophilic attack.

Case Studies: Clinical & Preclinical Success

Icatibant (Firazyr): The Power of Constraint

-

Indication: Hereditary Angioedema (HAE).[1]

-

Target: Bradykinin B2 Receptor (Antagonist).[1]

-

Modification: Substitution of Proline with D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) at position 8.[1]

-

Impact: The Tic residue restricts the conformational flexibility of the C-terminus, locking the peptide into a bioactive turn conformation that prevents receptor activation while maintaining high-affinity binding. This modification also confers resistance to kininase II (ACE) degradation.[1]

Metirosine (Demser): Metabolic Blockade[1]

-

Indication: Pheochromocytoma.[1]

-

Target: Tyrosine Hydroxylase.[1]

-

Modification:

-Methyltyrosine . -

Impact: The addition of the

-methyl group does not prevent binding to the enzyme but blocks the proton abstraction step required for hydroxylation. It acts as a competitive inhibitor, effectively shutting down catecholamine synthesis in tumor cells.[1]

References

-

Jiao, D., et al. (1993).[1] "Locally constrained tyrosine analogues with restricted side chain dynamics." Tetrahedron, 49(17), 3511-3520.[1] Link

-

Liu, F., et al. (2003).[1] "Synthesis of a New Conformation-Constrained L-Tyrosine Analogue as a Potential Scaffold for SH2 Domain Ligands." Journal of Organic Chemistry, 68(17), 6679-6684.[1] Link[1]

-

Wang, J., et al. (2018).[1] "Chemoselective Tyrosine Bioconjugation Through Sulfate Click Reaction." Journal of the American Chemical Society, 140(15), 4995-4999.[1] Link[1]

-

Zheng, Q., et al. (2025).[1] "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides." Chemical Science. Link[1]

-

Seyedsayamdost, M. R., et al. (2022).[1] "Use of Noncanonical Tyrosine Analogues to Probe Control of Radical Intermediates during Endoperoxide Installation by Verruculogen Synthase." ACS Catalysis, 12(12), 6968-6979.[1] Link[1]

-

Bachem. "Solid Phase Peptide Synthesis (SPPS) explained." Link

-

BenchChem. "Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Hindered Amino Acids." Link[1]

Sources

The Electronic Architecture of Fluorotyrosines: Modulating Protein Function and Radical Transfer

Target Audience: Researchers, biophysicists, and drug development professionals Content Type: In-Depth Technical Guide

Introduction: The Strategic Role of Fluorine in Protein Engineering

Tyrosine (Tyr, Y) is a remarkably versatile amino acid, serving as a critical node in protein phosphorylation, a hydrogen bond donor/acceptor, and a one-electron redox cofactor in catalytic proton-coupled electron transfer (PCET) reactions. However, probing the precise thermodynamic and kinetic contributions of individual tyrosine residues in complex macro-molecular systems is notoriously difficult.

The site-specific substitution of tyrosine with fluorinated analogs (fluorotyrosines,

The Physicochemical Impact of Fluorine Substitution

The functional utility of fluorotyrosines stems from the dominant inductive effect (-I) of the fluorine atom. While fluorine possesses lone pairs that can theoretically donate electron density into the aromatic ring via resonance (+R), the strong electron-withdrawing inductive effect heavily outweighs the resonance contribution in this context.

pKa Modulation and Phenolate Stabilization

By pulling electron density away from the aromatic ring, fluorine substituents highly stabilize the negative charge of the conjugate base (phenolate anion). Consequently, the pKa of the phenolic hydroxyl group drops precipitously with each successive fluorine addition[1, 2]. This allows researchers to systematically tune the protonation state of a specific residue at physiological pH without altering the protein's global fold.

Tuning the Redox Potential

In enzymes that utilize tyrosyl radicals (e.g., Ribonucleotide Reductase, Photosystem II), the radical is generated via PCET—the coupled loss of an electron and a proton. Fluorination systematically alters the formal reduction potential (

Table 1: Electronic and Thermodynamic Properties of Fluorotyrosine Analogs

| Amino Acid | Abbreviation | Number of Fluorines | Phenolic pKa | Primary Application | |

| Tyrosine (Wild Type) | Y | 0 | ~10.0 | - | Native baseline |

| 2-Fluorotyrosine | 2-FY | 1 | ~9.2 | -0.8 | |

| 3-Fluorotyrosine | 3-FY | 1 | ~8.4 | -1.6 | |

| 3,5-Difluorotyrosine | 3,5-F | 2 | ~7.2 | -2.8 | Radical trapping, PCET studies |

| 2,3,5-Trifluorotyrosine | 2,3,5-F | 3 | ~6.4 | -3.6 | Radical trapping in RNR [2] |

| 2,3,5,6-Tetrafluorotyrosine | F | 4 | ~5.3 - 5.6 | -4.4 | Extreme electron withdrawal |

Data synthesized from Seyedsayamdost et al. (2006) and related biophysical characterizations [1, 3].

Mechanistic Probing: Case Studies in PCET

Ribonucleotide Reductase (RNR)

E. coli Class Ia RNR catalyzes the conversion of nucleotides to deoxynucleotides, a process reliant on a long-range (>35 Å) radical transfer pathway between its

Fig 1: Long-range radical transfer pathway in E. coli Ribonucleotide Reductase (RNR).

BLUF Domains (AppA)

In the AppA BLUF (Blue Light Using Flavin) domain, photoexcitation triggers a reorganization of the hydrogen-bonding network involving residue Y21. By substituting Y21 with a series of fluorotyrosines (dropping the pKa from 9.9 to 6.4), researchers observed a 4000-fold increase in the rate of dark-state recovery. The linear correlation between the recovery rate and the fluorotyrosine pKa proved that the Y21 proton is completely transferred in the rate-limiting transition state[4].

Experimental Methodologies for Fluorotyrosine Incorporation

To utilize these probes, scientists must incorporate them into recombinant proteins. The choice of protocol depends on whether global substitution (replacing all tyrosines) or site-specific substitution (replacing a single targeted tyrosine) is required.

Protocol A: Global Incorporation via Auxotrophy and Pathway Inhibition

This method forces the expression host to utilize exogenously supplied fluorotyrosine by chemically starving it of natural aromatic amino acids using Glyphosate (the active ingredient in Roundup), which inhibits the shikimate pathway [5].

Step-by-Step Workflow:

-

Transformation & Starter Culture: Transform E. coli BL21(DE3) with the target expression plasmid. Inoculate a 5 mL starter culture in LB broth with appropriate antibiotics and grow overnight at 37°C.

-

Minimal Media Growth: Inoculate 1 L of M9 minimal media with the starter culture. Grow at 37°C with shaking (200-250 rpm) until the OD

reaches 0.6. -

Temperature Shift: Reduce the incubator temperature to 18°C and allow the culture to acclimate for 1 hour.

-

Pathway Inhibition & Supplementation: Add 1 g/L of glyphosate to inhibit endogenous aromatic amino acid synthesis. Immediately supplement the media with 50 mg/L of the desired fluorotyrosine (e.g., 3-FY), 50 mg/L L-phenylalanine, and 50 mg/L L-tryptophan.

-

Induction: Induce protein expression by adding 0.5 mM IPTG. Incubate at 18°C for 18-20 hours.

-

Harvest & Purify: Centrifuge the cells and proceed with standard affinity chromatography (e.g., Ni-NTA). Mass spectrometry typically confirms >80% uniform incorporation.

Protocol B: Site-Specific Incorporation via Amber Suppression

For highly targeted mechanistic studies (like the RNR example), site-specific incorporation is mandatory. This utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA that recognizes the amber stop codon (TAG) [2].

Step-by-Step Workflow:

-

Plasmid Engineering: Mutate the target codon in your gene of interest to the amber stop codon (TAG) using site-directed mutagenesis.

-

Co-Transformation: Co-transform an expression strain (e.g., BL21) with your target plasmid and a suppression plasmid (e.g., pEVOL-FnY-RS) containing the evolved polyspecific synthetase (like E3 or E11) and the orthogonal tRNA.

-

Culture Preparation: Grow the cells in rich or auto-induction media. Crucially, supplement the media with 1 mM of the specific fluorotyrosine (e.g., 2,3,5-F

Y). -

Induction: Induce expression of both the orthogonal machinery (often via arabinose) and the target protein (via IPTG).

-

Purification: Purify the full-length protein. Truncated proteins (where suppression failed) will lack the C-terminal tag and be washed away during affinity chromatography.

Fig 2: Workflow for site-specific fluorotyrosine incorporation via amber suppression.

Conclusion

The strategic substitution of fluorine onto the tyrosine ring represents a masterclass in physical organic chemistry applied to biology. By understanding and leveraging the inductive electronic effects of fluorine, researchers can precisely tune the pKa and redox potentials of individual residues. Whether utilized to map transient radical pathways in essential enzymes, probe conformational dynamics via

References

-

Seyedsayamdost, M. R., Reece, S. Y., Nocera, D. G., & Stubbe, J. (2006). Mono-, di-, tri-, and tetra-substituted fluorotyrosines: New probes for enzymes that use tyrosyl radicals in catalysis. Journal of the American Chemical Society, 128(5), 1569-1579.[Link]

-

Minnihan, E. C., Young, D. D., Schultz, P. G., & Stubbe, J. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. Journal of the American Chemical Society, 133(40), 15942-15945.[Link]

-

Arntson, K. E., & Pomerantz, W. C. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 74(1), 47-59.[Link]

-

Brust, R., Lukacs, A., Haigney, A., Addison, K., Gil, A., Towrie, M., ... & Meech, S. R. (2015). Mechanism of the AppABLUF Photocycle Probed by Site-Specific Incorporation of Fluorotyrosine Residues: Effect of the Y21 pKa on the Forward and Reverse Ground-State Reactions. Journal of the American Chemical Society, 137(50), 15904-15911.[Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Fluorine labeling of proteins for NMR studies. University of California, Los Angeles. [Link]

The Impact of O-Methylation on the Lipophilicity of Tyrosine Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Tyrosine Analogs and the "Magic Methyl" Effect in Modern Drug Discovery

Tyrosine, a fundamental aromatic amino acid, serves as a crucial building block for neurotransmitters and hormones, and its analogs are pivotal in the design of therapeutics targeting a myriad of physiological pathways. The strategic modification of these analogs is a cornerstone of medicinal chemistry, aimed at optimizing their pharmacokinetic and pharmacodynamic profiles. Among the various chemical modifications, the introduction of a methyl group, often referred to as the "magic methyl" effect, can lead to unexpectedly profound improvements in a drug candidate's properties, including potency, selectivity, and metabolic stability.[1][2][3] This guide focuses specifically on O-methylation of the phenolic hydroxyl group of tyrosine and its analogs, providing an in-depth analysis of its influence on lipophilicity—a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

We will explore the causal mechanisms by which O-methylation alters physicochemical properties, its subsequent impact on biological barriers like the blood-brain barrier (BBB), and its role in enhancing enzymatic stability. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to assess these critical parameters.

Section 1: The Physicochemical Consequences of O-Methylation on Tyrosine Analogs

The introduction of an O-methyl group to a tyrosine analog fundamentally alters its electronic and steric properties, which in turn significantly impacts its lipophilicity. Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter in drug design as it influences how a molecule interacts with lipidic environments such as cell membranes.

Masking the Hydroxyl Group and Increasing Lipophilicity

The phenolic hydroxyl group of tyrosine is polar and capable of hydrogen bonding, contributing to its hydrophilic nature. L-tyrosine itself has a logP of approximately -2.26, indicating its preference for aqueous environments.[4][5] O-methylation replaces the acidic proton of the hydroxyl group with a non-polar methyl group. This seemingly minor alteration has two major consequences:

-

Elimination of Hydrogen Bond Donor Capability: The O-methyl group cannot act as a hydrogen bond donor, reducing the molecule's ability to form strong interactions with water.

-

Increased Hydrophobic Surface Area: The addition of the methyl group increases the non-polar surface area of the molecule.

These changes collectively decrease the molecule's affinity for aqueous phases and increase its affinity for lipidic environments, resulting in a higher logP value and therefore, increased lipophilicity.[6]

Impact on pKa and Ionization State

The O-methylation of the phenolic hydroxyl group also eliminates its potential for ionization. This is particularly relevant for tyrosine analogs that may be subjected to physiological pH changes. By "locking" the phenolic group in a non-ionizable state, O-methylation ensures that the lipophilicity of that portion of the molecule remains constant across different pH environments.

The following diagram illustrates the fundamental chemical change and its impact on the molecule's interaction with water.

Caption: O-methylation of a tyrosine analog's hydroxyl group reduces hydrogen bonding with water.

Section 2: O-Methylation and its Influence on Pharmacokinetics

The increased lipophilicity imparted by O-methylation has profound effects on the pharmacokinetic profile of tyrosine analogs. These effects are most notably observed in the context of absorption, blood-brain barrier permeability, and metabolic stability.

Enhanced Membrane Permeability and Oral Bioavailability

For orally administered drugs, the ability to cross the lipid-rich membranes of the gastrointestinal tract is a prerequisite for systemic absorption. The increased lipophilicity of O-methylated tyrosine analogs generally leads to improved membrane permeability, which can translate to higher oral bioavailability.

Navigating the Blood-Brain Barrier (BBB)

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[7][8] For drugs targeting the CNS, the ability to penetrate the BBB is paramount. Lipophilicity is a key factor governing this penetration.

The O-methylation of tyrosine analogs can significantly enhance their ability to cross the BBB. A prime example is the metabolism of L-DOPA, a cornerstone therapy for Parkinson's disease. L-DOPA is O-methylated by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD).[9][10] 3-OMD has a much longer half-life than L-DOPA and readily crosses the BBB.[9] While in this specific case 3-OMD can compete with L-DOPA for transport into the brain, the principle that O-methylation enhances BBB penetration is clearly demonstrated.[11][12][13]

Increased Enzymatic Stability

The phenolic hydroxyl group of tyrosine and its analogs can be a site for metabolic modification, such as sulfation or glucuronidation, which generally increases water solubility and facilitates excretion. O-methylation protects the hydroxyl group from these metabolic pathways, thereby increasing the metabolic stability and prolonging the half-life of the drug.[14]

Furthermore, in the context of catechol-containing tyrosine analogs like L-DOPA, O-methylation by COMT is a major metabolic pathway.[15][16][17] While this is a degradation pathway for L-DOPA, the resulting 3-OMD is metabolically more stable.[9] The strategic use of COMT inhibitors alongside L-DOPA is a therapeutic strategy to increase L-DOPA's bioavailability to the brain.[18][19][20]

The following diagram illustrates the pharmacokinetic advantages conferred by O-methylation.

Caption: Pharmacokinetic improvements resulting from the O-methylation of tyrosine analogs.

Section 3: Experimental Validation of Lipophilicity and its Biological Consequences

The theoretical benefits of O-methylation must be empirically validated. This section provides detailed, step-by-step methodologies for key experiments to quantify the changes in lipophilicity and assess the biological ramifications.

Determination of Lipophilicity (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The traditional "shake-flask" method for logP determination can be labor-intensive.[21] RP-HPLC offers a rapid and reliable alternative for determining lipophilicity.[21][22][23][24][25] The method is based on the principle that the retention time of a compound on a non-polar stationary phase is proportional to its lipophilicity.

Experimental Protocol:

-

System Preparation:

-

HPLC System: An Agilent 1200 Infinity Series or similar, equipped with a UV detector.[26]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm (or the λmax of the tyrosine analogs).

-

-

Calibration:

-

Prepare a series of standard compounds with known logP values spanning a relevant range (e.g., -2 to 5).

-

Inject each standard individually and record its retention time (t_R).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).

-

Plot log(k) versus the known logP values to generate a calibration curve.[24][25]

-

-

Sample Analysis:

-

Dissolve the tyrosine analog and its O-methylated counterpart in a suitable solvent (e.g., methanol).

-

Inject each sample into the HPLC system and record its retention time.

-

Calculate the capacity factor (k) for each analyte.

-

Determine the logP of the analytes by interpolating their log(k) values on the calibration curve.

-

Data Presentation:

| Compound | Retention Time (min) | log(k) | Experimental logP |

| Tyrosine Analog | e.g., 5.2 | e.g., 1.5 | e.g., 1.8 |

| O-Methylated Analog | e.g., 8.7 | e.g., 2.3 | e.g., 3.1 |

In Vitro Blood-Brain Barrier Permeability Assay

Cell-based in vitro models are essential for predicting the BBB permeability of drug candidates.[7][8] The hCMEC/D3 human cerebral microvascular endothelial cell line is a widely used and well-characterized model.[7][27]

Experimental Protocol:

-

Cell Culture:

-

Permeability Assay:

-

The Transwell insert creates two compartments: an apical (luminal or "blood") side and a basolateral (abluminal or "brain") side.[8]

-

Add the test compound (tyrosine analog or its O-methylated version) to the apical chamber at a known concentration.

-

At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

-

Quantify the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A * C_0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C_0 is the initial concentration in the apical chamber.

-

Data Presentation:

| Compound | P_app (cm/s) | Predicted BBB Permeability |

| Tyrosine Analog | e.g., 1.5 x 10^-6 | Low |

| O-Methylated Analog | e.g., 8.2 x 10^-6 | High |

The following workflow diagram summarizes the experimental validation process.

Caption: Workflow for the experimental validation of lipophilicity and BBB permeability.

Conclusion

The O-methylation of tyrosine analogs is a powerful and often predictable strategy in drug design to enhance lipophilicity. This seemingly simple modification can have a cascade of beneficial effects on a molecule's pharmacokinetic profile, including improved oral absorption, enhanced blood-brain barrier penetration, and increased metabolic stability. The in-depth understanding of the physicochemical principles behind this modification, coupled with robust experimental validation using techniques such as RP-HPLC and in vitro BBB models, allows for the rational design of more effective and safer therapeutics. As the demand for novel drugs, particularly those targeting the central nervous system, continues to grow, the strategic application of O-methylation will undoubtedly remain a key tool in the medicinal chemist's arsenal.

References

-

Peripheral and central inhibitors of catechol-O-methyl transferase: effects on liver and brain COMT activity and L-DOPA metabolism. PubMed. Available at: [Link]

-

Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. ACS Publications. Available at: [Link]

-

Cell-based in vitro models for studying blood-brain barrier (BBB) permeability. Request PDF. Available at: [Link]

-

In-vitro blood-brain barrier models for drug screening and permeation studies. PMC - NIH. Available at: [Link]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]

-

HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online. Available at: [Link]

-

In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers. Available at: [Link]

-

Inventing a new in vitro model for the blood brain barrier. Cellomatics Biosciences. Available at: [Link]

-

In Vitro Models of the Blood–Brain Barrier. Springer Nature Experiments. Available at: [Link]

-

Place of COMT inhibitors in Parkinson's disease therapy. Medizinonline. Available at: [Link]

-

Magic Methyl Effects in Drug Design. Juniper Publishers. Available at: [Link]

-

Catechol-O-methyltransferase inhibitor. Wikipedia. Available at: [Link]

-

Catechol‐O‐methyltransferase inhibitors for levodopa‐induced complications in Parkinson's disease. PMC. Available at: [Link]

-

COMT inhibitors in Parkinson's disease. SciSpace. Available at: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available at: [Link]

-

The Magic Methyl Effect in Drug Design. Scribd. Available at: [Link]

-

Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Request PDF. Available at: [Link]

-

Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available at: [Link]

-

Enzymatic O-Methylation of Epinephrine and Other Catechols. ResearchGate. Available at: [Link]

-

The kinetics of the enzymatic O-methylation of catechols and catecholamines. PubMed. Available at: [Link]

-

Ab initio study of molecular properties of l-tyrosine. PMC. Available at: [Link]

-

INHIBITION OF THE ENZYMATIC DEGRADATION OF MET-ENKEPHALIN BY CATECHOLAMINES. Endocrinology. Available at: [Link]

-

Studies on the Metabolism of Catecholamines. American Heart Association Journals. Available at: [Link]

-

Enzymatic O-methylation of catechols and catecholamines. PubMed. Available at: [Link]

-

Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. Available at: [Link]

-

Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. PubMed. Available at: [Link]

-

3-O-Methyldopa. Wikipedia. Available at: [Link]

-

Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. PMC. Available at: [Link]

-

Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. PubMed. Available at: [Link]

-

Epigenetics in blood–brain barrier disruption. PMC - NIH. Available at: [Link]

-

Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate. Available at: [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.

-

3-O-Methyldopa – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]

-

(PDF) Ab initio study of molecular properties of l-tyrosine. ResearchGate. Available at: [Link]

-

Epigenetics and stroke: role of DNA methylation and effect of aging on blood-brain barrier recovery. PubMed. Available at: [Link]

-

The role of 3-O-methyldopa in the side effects of L-dopa. PubMed - NIH. Available at: [Link]

-

Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications. PMC. Available at: [Link]

-

The role of 3-O-methyldopa in the side effects of L-DOPA. Request PDF. Available at: [Link]

-

Differential DNA methylation in blood as potential mediator of the association between ambient PM2.5 and cerebrospinal fluid biomarkers of Alzheimer's disease among a cognitively normal population-based cohort. medRxiv. Available at: [Link]

-

Key epigenetic and signaling factors in the formation and maintenance of the blood-brain barrier. eLife. Available at: [Link]

-

Leaping over the blood-brain barrier: DNA methylation as a link between peripheral and central immune systems. bioRxiv.org. Available at: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Ab initio study of molecular properties of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 10. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Peripheral and central inhibitors of catechol-O-methyl transferase: effects on liver and brain COMT activity and L-DOPA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medizinonline.com [medizinonline.com]

- 20. Catechol‐O‐methyltransferase inhibitors for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry | MDPI [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 26. agilent.com [agilent.com]

- 27. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 28. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]

Precision Bioisosterism: Engineering Fluorinated Tyrosine Derivatives for Therapeutic & Structural Applications

Executive Summary

In modern drug development, the strategic replacement of hydrogen with fluorine—bioisosterism—is a high-leverage tool for optimizing pharmacokinetics and potency. While trifluoromethyl (

Physicochemical Rationale: The Fluorine Effect[1][2]

The utility of fluorinated tyrosine stems from the high electronegativity of fluorine (

Acidity Modulation ( Tuning)

The most critical property of F

-

Mechanism: Electron withdrawal by the fluorine atom stabilizes the negative charge on the oxygen in the deprotonated state (phenolate).

-

Application: This allows for the generation of "low-

isosteres" that can serve as transition-state mimics for hydrolytic enzymes or strengthen hydrogen bond interactions by increasing the acidity of the hydroxyl proton.

Lipophilicity and Metabolic Stability

-

Lipophilicity: While fluorine is generally lipophilic, the effect on tyrosine is complex. Monofluorination (e.g., 3-F-Tyr) often increases

slightly, enhancing membrane permeability. However, highly fluorinated analogs may alter solvation shells, impacting solubility. -

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 100 kcal/mol). Placing fluorine at the ortho positions (2- or 3-position) effectively blocks Phase I metabolic oxidation by Cytochrome P450 enzymes, which typically target electron-rich aromatic rings.

Table 1: Comparative Physicochemical Properties

| Derivative | Structure | Approx.[1][2][3][4][5][6][7] | Electronic Effect | Primary Application |

| Tyrosine (Tyr) | Native | ~10.0 | Neutral | Standard Control |

| 3-Fluorotyrosine (3-F-Tyr) | Mono-F (ortho) | ~8.5 | Moderate withdrawal | |

| 2-Fluorotyrosine (2-F-Tyr) | Mono-F (ortho) | ~8.3 - 8.5 | Moderate withdrawal | Allosteric probe, minimal steric clash |

| 3,5-Difluorotyrosine (F | Di-F (ortho, ortho) | ~7.2 | Strong withdrawal | Ionizable at neutral pH, oxidative stability |

| 2,3,5,6-Tetrafluorotyrosine (F | Tetra-F | ~5.3 | Extreme withdrawal | pH switches, "super-acidic" H-bonds |

Strategic Selection: Decision Framework

Selecting the correct analog depends on the specific question being asked or the property being optimized.

Figure 1: Decision tree for selecting fluorinated tyrosine derivatives based on experimental goals.

Functional Applications & Case Studies

-NMR Fragment-Based Drug Discovery (FBDD)

Context:

-

Mechanism: Incorporating F-Tyr into a target protein (e.g., Bromodomains) creates a sensitive chemical shift reporter. Ligand binding alters the local electronic environment of the fluorine, causing a measurable chemical shift perturbation (CSP).

-

Case Study (Brd4): Researchers incorporated 3-F-Tyr into the Bromodomain-containing protein 4 (Brd4).[5][8] This allowed for the screening of fragment libraries.[9] The 3-F-Tyr residues served as "spies," revealing binding events that were invisible to standard assays.

-

Why 2-F-Tyr? Recent studies on the KIX domain of CBP/p300 suggest 2-F-Tyr is less perturbing to global stability than 3-F-Tyr and provides distinct information regarding allosteric networks due to its specific orientation in the minor groove of the aromatic ring.

Metabolic Stability in Peptide Therapeutics

Context: Peptide drugs containing tyrosine are susceptible to oxidative cross-linking (dityrosine formation) or nitration under inflammatory conditions.

-

Solution: Replacement with 3,5-difluorotyrosine (F

-Tyr) renders the ring electron-deficient. This prevents the radical formation required for oxidative cross-linking and makes the ring inert to electrophilic attack (nitration). -

Impact: This strategy extends the half-life of peptide therapeutics in vivo without necessitating bulky PEGylation or lipid conjugation that might sterically hinder receptor binding.

Synthesis and Incorporation Protocols

Two primary methods exist: Solid-Phase Peptide Synthesis (SPPS) for short peptides (<50 AA) and Genetic Code Expansion (GCE) for full-length proteins.

Protocol: Fmoc-SPPS Incorporation

This protocol assumes standard Fmoc chemistry on a Rink Amide or Wang resin.

Reagents:

-

Fmoc-3-fluoro-L-tyrosine (commercially available).

-

Coupling Reagents: DIC/Oxyma or HATU/DIEA.

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Deprotection: Treat with 20% piperidine/DMF (

min). Wash with DMF ( -

Coupling (Critical Step):

-

Dissolve Fmoc-Tyr(3-F)-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF.

-

Note: Activate for only 30-60 seconds before adding to resin to minimize racemization, though F-Tyr is generally stable.

-

Incubate for 60-90 minutes.

-

Validation: Perform Kaiser test. If not blue (negative), coupling is complete.

-

-

Capping: Acetic anhydride/Pyridine to cap unreacted amines.

-

Cleavage: Treat with TFA/TIS/H

O (95:2.5:2.5) for 2-3 hours. The fluorine atom is stable to standard TFA cleavage conditions.

Protocol: Genetic Code Expansion (GCE)

For proteins >50 AA, chemical synthesis is non-viable. GCE uses an orthogonal tRNA/synthetase pair to hijack the amber stop codon (TAG).

Figure 2: Workflow for genetic incorporation of fluorotyrosine using amber suppression.

Key Considerations for GCE:

-

Synthetase: Use the Methanocaldococcus jannaschii (Mj) TyrRS variants evolved for bulky/fluorinated tyrosines.

-

Media: Add 3-F-Tyr (1 mM) at the time of induction (IPTG).

-

Yield: Expect 10-30% yield compared to wild-type (WT) protein due to suppression efficiency limits.

References

-

Physicochemical Properties of Fluorinated Tyrosines Source: Seyedsayamdost, M. R., et al. (2006). "pKa Determination of Fluorinated Tyrosine Derivatives." Journal of the American Chemical Society. Note: Establishes the pKa of 3,5-difluorotyrosine at 7.2.[10] (Generic ACS link for verification)

-

Synthesis of 3,5-Difluorotyrosine-Containing Peptides Source: Ren, L., et al. (2008). "Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases." NIH / PMC.

-

2-Fluorotyrosine for Protein-Observed 19F NMR Source: Urick, A. K., et al. (2019). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR."[5][11] Journal of Biomolecular NMR.

-

Applications of Fluorine in Drug Design Source: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Genetic Code Expansion for Fluorotyrosine Source: Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code."[12] Science.

Sources

- 1. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pure.au.dk [pure.au.dk]

- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]

An In-Depth Technical Guide to 2-Fluoro-O-methyl-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 2-Fluoro-O-methyl-D-tyrosine, a synthetic amino acid derivative of significant interest in modern medicinal chemistry and drug development. We will detail its fundamental molecular properties, explore its strategic importance in peptide-based therapeutics, outline a representative synthetic pathway, and discuss its applications. The incorporation of this non-canonical amino acid is a key strategy for enhancing the pharmacokinetic profiles of peptide drugs by improving enzymatic stability and modulating bioactivity.

Core Molecular Identification and Properties

2-Fluoro-O-methyl-D-tyrosine is a synthetically modified amino acid. Structurally, it is a D-enantiomer of tyrosine where the phenolic hydroxyl group is methylated, and a fluorine atom is substituted at the second position of the phenyl ring. This compound is also systematically named (2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid .

The strategic placement of the fluoro and O-methyl groups, combined with the D-configuration of the chiral center, imparts unique physicochemical properties that are highly valuable in drug design. A 1975 article in the Journal of the American Chemical Society describes the synthesis of the racemic (DL) form of this compound, highlighting its early recognition in chemical research[1].

Table 1: Physicochemical Properties of 2-Fluoro-O-methyl-D-tyrosine

| Property | Value | Source |

| Synonym | 2-Fluoro-4-methoxy-D-phenylalanine | - |

| Molecular Formula | C₁₀H₁₂FNO₃ | Calculated |

| Molecular Weight | 213.21 g/mol | [2] |

| Canonical SMILES | COC1=CC(F)=C(C=C1)CN | - |

| Chirality | D-enantiomer (R-configuration) | - |

Strategic Importance in Drug Development

The development of peptide-based therapeutics often faces a significant hurdle: rapid degradation by proteases in the body. Proteolytic enzymes are highly stereoselective and primarily recognize and cleave peptide bonds involving naturally occurring L-amino acids[3]. The incorporation of D-amino acids, such as 2-Fluoro-O-methyl-D-tyrosine, is a powerful strategy to overcome this limitation.

Key Advantages:

-

Enhanced Enzymatic Stability: The D-configuration at the alpha-carbon renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases[3][4][5]. This "proteolytic speed-bump" significantly increases the peptide's in-vivo half-life, allowing for a more sustained therapeutic effect and potentially less frequent dosing[].

-

Conformational Constraint: The introduction of a non-canonical amino acid can induce specific secondary structures, such as β-turns or hairpins, which can lock the peptide into its bioactive conformation[7]. This can lead to improved receptor binding affinity and selectivity.

-

Modulation of Bioactivity:

-

The O-methylation of the tyrosine side chain prevents post-translational modifications like phosphorylation, which can be crucial for designing peptides with specific and controlled signaling activities. It can also influence receptor interactions and metabolic pathways[8][9].

-

Fluorination of the phenyl ring is a common tactic in medicinal chemistry to improve metabolic stability and binding affinity[10]. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with biological targets[10].

-

The combination of these three modifications—D-stereochemistry, O-methylation, and fluorination—makes 2-Fluoro-O-methyl-D-tyrosine a highly valuable building block for creating next-generation peptide drugs with superior pharmacokinetic and pharmacodynamic profiles[].

Synthesis and Production

The synthesis of specialized amino acids like 2-Fluoro-O-methyl-D-tyrosine is a multi-step process typically performed via asymmetric synthesis to ensure high enantiomeric purity. While specific, proprietary industrial methods may vary, a general synthetic approach can be outlined based on established organic chemistry principles, such as those used for related fluorinated and methylated amino acids[11][12][13].

The workflow generally involves the protection of the amino and carboxyl groups, modification of the aromatic side chain, and subsequent deprotection.

Figure 1: A conceptual workflow for the synthesis of 2-Fluoro-O-methyl-D-tyrosine.

This protocol is illustrative and based on general methods for tyrosine modification. Specific reagents and conditions must be optimized.

-

Preparation: Dissolve N-protected D-tyrosine ester in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: Cool the solution in an ice bath (0°C) and add a non-nucleophilic base (e.g., Potassium Carbonate or Sodium Hydride) portion-wise to deprotonate the phenolic hydroxyl group.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirring solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography to yield the O-methylated intermediate.

Causality: The use of an aprotic solvent is critical to prevent side reactions with the methylating agent. The non-nucleophilic base ensures that only the acidic phenolic proton is removed, directing methylation specifically to the oxygen atom.

Applications in Research and Therapeutics

The primary application of 2-Fluoro-O-methyl-D-tyrosine is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS)[14]. Researchers and drug developers incorporate it into peptide sequences to systematically study the effects of D-amino acid substitution and side-chain modification on a peptide's structure, stability, and function.

Primary Application Workflow: Peptide Modification

Figure 2: Workflow for incorporating 2-Fluoro-O-methyl-D-tyrosine into a peptide therapeutic.

Areas of Investigation:

-

Metabolic Diseases: Designing long-lasting analogs of hormones like GLP-1 or insulin[].

-

Oncology: Creating stable peptide-based enzyme inhibitors or receptor antagonists[7].

-

Neurology: Developing peptides that can cross the blood-brain barrier and resist degradation, potentially for targeting neurodegenerative diseases. O-methylated tyrosine derivatives have been investigated as inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis[15].

References

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein. [Link]

-

Ribeiro, N., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. [Link]

-

Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. ResearchGate. [Link]

-

Kirk, K. L., & Cohen, L. A. (1975). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society. [Link]

-

Duclohier, H., et al. (1990). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. PubMed. [Link]

-

Bouattour, A., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). O-(2-[18F]Fluoroethyl)-L-tyrosine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

-

PrepChem. (n.d.). Synthesis of O-methyl-L-tyrosine. PrepChem.com. [Link]

-

Williams, R. M., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorophenylalanine. PubChem. [Link]

-

Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lifetein.com [lifetein.com]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Amino Acid Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Effect of the O-methylation of tyrosine on the pore-forming properties of iturins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 11. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 12. prepchem.com [prepchem.com]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. chemimpex.com [chemimpex.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Enhancing Peptide Proteolytic Resistance via D-Tyrosine Analog Incorporation

Executive Summary

The clinical translation of peptide therapeutics is frequently stalled by the "proteolytic cliff"—the rapid degradation of peptides in vivo by serum proteases. Chymotrypsin, a serine protease abundant in the digestive tract and present in serum, specifically targets the C-terminal side of aromatic residues (Tyrosine, Phenylalanine, Tryptophan).[1][2] This guide details the mechanistic rationale and experimental protocols for substituting native L-Tyrosine with D-Tyrosine analogs (e.g., D-Tyr, 2,6-dimethyl-D-tyrosine). This stereochemical inversion disrupts the induced-fit mechanism required for hydrolysis without necessarily abolishing receptor affinity, thereby extending plasma half-life (

Mechanistic Insight: Stereochemical Cloaking

To understand why D-analogs work, one must look beyond simple "enzyme resistance" to the structural biology of the protease-substrate complex.

The Chymotrypsin Mismatch

Chymotrypsin operates via a catalytic triad (His57, Asp102, Ser195).[1] For hydrolysis to occur:

-

Recognition: The aromatic side chain of L-Tyr binds into the hydrophobic S1 pocket .[2]

-

Alignment: The peptide backbone is positioned so the carbonyl carbon of the scissile bond is within nucleophilic attack distance of Ser195.

The D-Isomer Effect:

When L-Tyr is replaced with D-Tyr, the side chain may still occupy the S1 pocket due to the flexibility of the loop regions. However, the

DOT Diagram: Mechanism of Resistance

The following diagram illustrates the disruption of the catalytic alignment.

Caption: Stereochemical inversion of Tyrosine prevents the alignment of the scissile bond with the catalytic triad.

Strategic Material Selection

Not all D-analogs are equal.[3][4] Select the analog based on the specific requirement for receptor binding vs. proteolytic stability.

| Analog | Structure Note | Application | Stability Gain |

| D-Tyrosine (D-Tyr) | Inverted stereocenter | General purpose; minimal steric bulk change. | High (vs. Chymotrypsin) |

| 2,6-dimethyl-D-Tyr (D-Dmt) | Methyl groups on phenyl ring | Opioid mimetics; increases lipophilicity and receptor selectivity. | Very High (Steric + Stereo) |

| O-methyl-D-Tyr | Methylated hydroxyl | Prevents phosphorylation; blocks H-bond donors. | Moderate |

| 3-Chloro-D-Tyr | Halogenated ring | Increases metabolic stability; alters pKa of phenol. | High |

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a peptide sequence containing a site-specific D-Tyr substitution without inducing racemization.

Materials:

-

Fmoc-D-Tyr(tBu)-OH (or specific analog).

-

Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

Step-by-Step Workflow:

-

Resin Swelling:

-

Standard Elongation (L-amino acids):

-

Critical Step: D-Tyr Coupling:

-

Note: To minimize the risk of racemization (converting D- back to L- or mixed species) during activation, use DIC/Oxyma instead of phosphonium salts (HBTU/HATU) for the D-residue.

-

Dissolve Fmoc-D-Tyr(tBu)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Add DIC (3 eq) immediately prior to adding to the resin.

-

Reaction Time: Allow to react for 60–90 minutes at room temperature.

-

Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling (beads should be colorless).

-

-

Final Cleavage:

-

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether.

-

-

Purification:

-

Purify via RP-HPLC (C18 column).

-

Crucial Check: Co-inject with the L-isomer standard. The D-analog typically elutes slightly differently; if a single peak matches the L-standard retention time, racemization occurred.

-

Protocol: Enzymatic Stability Assay (Chymotrypsin Challenge)

Objective: Quantify the proteolytic resistance of the D-Tyr analog compared to the wild-type L-peptide.

Reagents:

- -Chymotrypsin from bovine pancreas (Type II, lyophilized powder).

-

Buffer: 50 mM Tris-HCl, 10 mM CaCl

, pH 7.8. -

Internal Standard: Fmoc-Gly-OH or a non-degradable peptidomimetic (to correct for injection volume errors).

Procedure:

-

Enzyme Preparation:

-

Prepare a stock solution of Chymotrypsin (0.5 mg/mL) in ice-cold buffer. Keep on ice to prevent autolysis.

-

-

Substrate Preparation:

-

Dissolve the purified peptide (L-form and D-form) in buffer to a final concentration of 200

M.

-

-

Incubation:

-

Pre-warm peptide solution to 37°C in a thermomixer.

-

Start Reaction: Add Chymotrypsin stock (enzyme:substrate ratio of 1:100 w/w).

-

Agitate gently at 37°C.

-

-

Sampling:

-

Withdraw 50

L aliquots at -

Quenching: Immediately dispense aliquot into 50

L of 1% TFA in Acetonitrile. Vortex to denature the enzyme.

-

-

Analysis:

-

Centrifuge samples (10,000 x g, 5 min) to pellet precipitated enzyme.

-

Analyze supernatant via RP-HPLC (214 nm detection) or LC-MS.

-

Data Calculation:

Calculate the % peptide remaining relative to the internal standard. Plot

Visualization: Experimental Workflow

This diagram outlines the parallel workflow for synthesis and validation.

Caption: Integrated workflow from SPPS synthesis using DIC/Oxyma to enzymatic stability validation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Rapid Degradation of D-Peptide | Racemization during synthesis (D | Switch to DIC/Oxyma coupling at lower temp (0°C to RT). Verify chirality via chiral HPLC. |

| Loss of Biological Activity | D-Tyr disrupted critical receptor binding contact. | Perform an "Alanine Scan" first to identify non-essential residues for substitution. |

| Incomplete Coupling | Steric hindrance of D-isomer. | Double couple the D-residue; increase reaction time to 2 hours. |

| Precipitation in Assay | Peptide is too hydrophobic (common with Dmt). | Add 10-20% DMSO to the assay buffer (ensure enzyme tolerates this concentration). |

References

-

Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design. Link

-

D'Souza, C., et al. (2020). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.[10] Link

-

Powell, M.F., et al. (1993). Peptide stability in drug development.[10][11] II. Effect of D-amino acids and cyclic constraints on peptide stability in human serum. Pharmaceutical Research.[7] Link

-

Bachem. (2023).[7] Solid Phase Peptide Synthesis (SPPS) explained.[5][6][7][8][9][12] Bachem Knowledge Center. Link

-

BenchChem. (2025).[6][9] Application Notes and Protocols for Fmoc-D-Val-OH in the Development of Metabolically Stable Peptide Analogs.Link

Sources

- 1. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

Application Note: 2-Fluoro-O-methyl-D-tyrosine as a Negative Control in Transport Assays

This Application Note is designed for researchers utilizing 2-Fluoro-O-methyl-D-tyrosine (and its analogs) in transport assays, specifically targeting System L amino acid transporters (LAT1/SLC7A5).[1][2]

Part 1: Executive Summary & Scientific Rationale

The Role of Stereoselectivity in Transport Assays

In the development of amino acid-based drugs and radiotracers, distinguishing between carrier-mediated active transport and passive diffusion (or non-specific binding) is critical.[1][2]

The L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) is the primary route for delivering large neutral amino acids (and drug mimetics) across the Blood-Brain Barrier (BBB) and into tumor cells.[1][2] LAT1 exhibits high stereoselectivity , preferentially transporting L-isomers while largely excluding D-isomers.[1][2]

2-Fluoro-O-methyl-D-tyrosine serves as a rigorous negative control because:

-

Structural Similarity: It possesses identical physicochemical properties (lipophilicity, pKa, molecular weight) to the active L-isomer probe.[1][2]

-

Transporter Exclusion: Due to the stereoselectivity of the LAT1 substrate binding pocket, the D-isomer is not recognized as a substrate.[1][2]

-

Background Quantification: Any cellular uptake of the D-isomer represents non-specific background (passive diffusion + membrane binding), which must be subtracted from the L-isomer uptake to calculate Net Specific Transport .[1][2]

Mechanistic Pathway

The following diagram illustrates the differential handling of the L- and D-isomers by the LAT1 transporter.[1][2]

Figure 1: Mechanism of Stereoselective Transport.[1][2] LAT1 facilitates the influx of the L-isomer while the D-isomer (Negative Control) is excluded, allowing for the quantification of non-carrier mediated background.[1][2]

Part 2: Experimental Protocol

Experimental Design Strategy

To validate a novel L-tyrosine analog, you must run parallel assays comparing the L-isomer and the D-isomer (2-Fluoro-O-methyl-D-tyrosine).[1][2]

| Parameter | Condition A (Active) | Condition B (Negative Control) | Condition C (System Control) |

| Substrate | L-Analog (e.g., [¹⁸F] or Cold) | 2-Fluoro-O-methyl-D-tyrosine | L-Analog |

| Inhibitor | None (Vehicle) | None (Vehicle) | BCH (1-10 mM) |

| Purpose | Measure Total Uptake | Measure Passive Diffusion/NSB | Verify LAT1 Specificity |

| Expected Result | High Uptake | Low/Negligible Uptake | Significantly Reduced Uptake |

Note: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is a competitive inhibitor of System L.[1][2]

Materials & Reagents

-

Cell Model: LAT1-overexpressing cell lines (e.g., HEK293-LAT1, MCF-7, U87-MG).[1][2]

-

Transport Buffer (Sodium-Free): Choline-chloride based buffer is recommended to exclude Na⁺-dependent transport (e.g., System B⁰,⁺).[1][2]

-

Stop Solution: Ice-cold Transport Buffer (stops transport kinetics immediately).[1][2]

-

Lysis Buffer: 0.1 N NaOH (for radiotracer extraction) or Methanol/Acetonitrile (for LC-MS analysis).

Step-by-Step Assay Workflow

Phase A: Pre-Incubation

-

Seed cells in 24-well plates (target density: 1.5 x 10⁵ cells/well) 24 hours prior to assay.

-

Remove culture medium and wash cells 2x with warm (37°C) Sodium-Free Transport Buffer.[1][2]

-

Critical Step: Deplete intracellular amino acids by incubating in Transport Buffer for 10 minutes at 37°C.[1][2] This maximizes the gradient for exchange.[1]

Phase B: Transport Reaction[1][2]

-

Prepare uptake solutions containing the substrate (L-isomer or D-isomer) at the desired concentration (typically 10–100 µM for kinetics, or trace amounts for radiolabeled assays).[1][2]

-

Incubate at 37°C for the defined time point (Standard: 1, 3, 5 minutes for initial rate; up to 60 min for equilibrium).

Phase C: Termination & Analysis

-

Terminate: Aspirate uptake solution and immediately wash cells 3x with Ice-Cold Stop Solution .[1][2]

-

Lysis: Add 300 µL of Lysis Buffer. Incubate 20 mins at RT.

-

Quantification:

-

Normalization: Normalize raw data to total protein content (BCA Assay) or cell count.

Part 3: Data Analysis & Visualization

Calculating Specific Transport

The raw data from the D-isomer control is subtracted from the L-isomer data to yield the transporter-specific component.[1][2]

Workflow Diagram

The following flowchart details the decision logic for the assay.

Figure 2: Experimental Workflow for determining specific transport using the D-isomer subtraction method.

Part 4: Troubleshooting & Validation Criteria

Acceptance Criteria for a Valid Assay

-

D-Isomer Uptake < 15% of L-Isomer: If the D-isomer uptake is high (>20-30% of L-isomer), it indicates either:

-

BCH Inhibition: The addition of excess BCH (System L inhibitor) to the L-isomer group should reduce uptake to levels comparable to the D-isomer control.[1][2]

Common Pitfalls

-

Sodium Presence: While LAT1 is Na⁺-independent, other transporters (like ATB⁰,⁺) are not.[1][2] Using Na⁺-containing buffer (HBSS) can lead to false positives if the compound is also a substrate for Na⁺-dependent systems.[1][2] Always use Choline-Cl buffer for LAT1 specificity.

-

Racemization: Ensure your "D-isomer" stock has not racemized.[1][2] Even 1% L-isomer contamination can skew results due to the high affinity of LAT1.[1]

Part 5: References

-

Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98).[1][2] Journal of Biological Chemistry, 273(37), 23629-23632.[1] Link

-

Verrey, F., et al. (2004). CATs and HATs: the SLC7 family of amino acid transporters.[1][2] Pflügers Archiv, 447(5), 532-542.[1] Link

-

Wiriyasermkul, P., et al. (2012). Transport of 3-fluoro-L-alpha-methyltyrosine by L-type amino acid transporter 1 (LAT1).[1][2] Drug Metabolism and Pharmacokinetics, 27(6), 621-629.[1][2] (Demonstrates stereoselectivity principles). Link

-

Langen, K.J., et al. (2006). Biokinetics of O-(2-[18F]fluoroethyl)-L-tyrosine: extracerebral kinetics and tumor uptake in mice.[1][2] Nuclear Medicine and Biology, 33(3), 287-294.[1][2] (Use of D-isomers as controls in PET). Link

Sources

Application Notes and Protocols for the Coupling of Sterically Hindered Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge and Opportunity of Fluorinated Peptides

The strategic incorporation of fluorine into amino acids offers a powerful tool for modulating the physicochemical and biological properties of peptides. The unique electronic properties of fluorine can enhance metabolic stability, improve proteolytic resistance, and influence peptide conformation, making fluorinated amino acids highly valuable in drug discovery and materials science.[1] However, these benefits come with significant synthetic challenges. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group and the reactivity of the carboxyl group, while the steric bulk of fluorinated substituents, particularly at the α-carbon, can severely hinder amide bond formation.[2] This guide provides a comprehensive overview of the principles and practical procedures for successfully coupling sterically hindered fluorinated amino acids, empowering researchers to overcome these synthetic hurdles.

Understanding the Underlying Chemistry of "Difficult Couplings"

The diminished reactivity of sterically hindered fluorinated amino acids stems from a combination of electronic and steric effects:

-

Electronic Deactivation: Fluorine's high electronegativity withdraws electron density from the amino acid backbone. This reduces the nucleophilicity of the N-terminal amine of a growing peptide chain when a fluorinated residue is at that position. Conversely, when the carboxyl group of a fluorinated amino acid is to be activated, the inductive effect can destabilize the transition state of the reaction.

-